5-Ethyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide
Overview
Description
5-Ethyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide is a useful research compound. Its molecular formula is C9H13N3O2S and its molecular weight is 227.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the study of ring contraction reactions, which are crucial for developing pharmacologically relevant derivatives. An efficient synthesis method has been reported for 4H-benzo[b][1,4]thiazine 1,1-dioxides via unprecedented ring contraction of related compounds, which are accessible from commercially available building blocks. These derivatives have applications in biological, medicinal, and industrial fields (Fülöpová et al., 2015).
Biological Activities
- Benzothiadiazepine derivatives, closely related to the compound , have been synthesized and tested as novel inhibitors of human immunodeficiency virus type 1 (HIV-1). These studies contribute to the development of potential therapeutic agents against HIV-1, with certain derivatives showing low micromolar concentrations of anti-HIV-1 activity (Di Santo et al., 1998).
Medicinal Chemistry Applications
- In medicinal chemistry, efforts have been made to synthesize face ‘b’ pyrido-annulated analogs of 1,5-benzothiazepines, demonstrating the chemical versatility and potential medicinal interest of compounds related to 5-Ethyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide. These analogs are of interest due to their structural and functional properties that could lead to new therapeutic agents (Gupta et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s possible that it interacts with its targets through a coupling reaction triggered by a catalyst
Biochemical Pathways
Similar compounds have been known to cause changes in oxidative stress pathways .
Result of Action
Similar compounds have been known to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .
Action Environment
It’s known that environmental factors such as temperature, ph, and presence of other compounds can affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
5-Ethyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include enzyme inhibition or activation, binding to specific proteins, and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, thereby altering the metabolic flux and affecting the levels of specific metabolites .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate signaling pathways that are crucial for cell growth, differentiation, and apoptosis. Additionally, it may alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in metabolic activities and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. This compound can influence metabolic flux, leading to changes in the levels of specific metabolites. For example, it may inhibit enzymes involved in the synthesis or degradation of certain metabolites, thereby altering their concentrations within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to proteins that facilitate its distribution to various organelles.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could be localized to the mitochondria, where it influences mitochondrial functions and metabolic activities. The localization of this compound within specific subcellular compartments can affect its interactions with biomolecules and its overall efficacy.
Properties
IUPAC Name |
5-ethyl-3,4-dihydro-2H-pyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-2-12-7-6-11-15(13,14)8-4-3-5-10-9(8)12/h3-5,11H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCRCMKFYMEJAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNS(=O)(=O)C2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.